Diazoxide-d3

Description

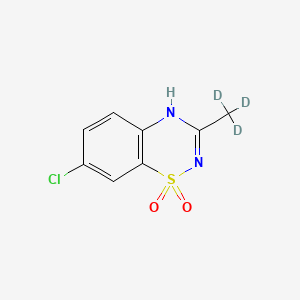

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-3-(trideuteriomethyl)-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O2S/c1-5-10-7-3-2-6(9)4-8(7)14(12,13)11-5/h2-4H,1H3,(H,10,11)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDLBFKVLRPITMI-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NS(=O)(=O)C2=C(N1)C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=NS(=O)(=O)C2=C(N1)C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Diazoxide-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Diazoxide-d3, a deuterated analog of the potassium channel activator Diazoxide. This stable isotope-labeled compound is a valuable tool in pharmacokinetic studies, therapeutic drug monitoring, and metabolic research, serving as an internal standard for the precise quantification of Diazoxide in biological matrices.

Synthesis of Diazoxide-d3

The synthesis of Diazoxide-d3 (7-chloro-3-(methyl-d3)-4H-1,2,4-benzothiadiazine 1,1-dioxide) is a multi-step process commencing with the chlorination of o-aminobenzenesulfonamide, followed by a cyclization reaction with a deuterated methyl source.

Synthesis of 2-Amino-5-chlorobenzenesulfonamide (Intermediate 1)

The initial step involves the chlorination of o-aminobenzenesulfonamide to yield 2-amino-5-chlorobenzenesulfonamide.

Experimental Protocol:

-

In a suitable reaction vessel, o-aminobenzenesulfonamide (1.0 eq) is dissolved in chloroform.

-

N-chlorosuccinimide (NCS) (1.0 eq) is added to the solution.

-

The reaction mixture is heated to reflux and stirred for approximately 3 hours.[1]

-

After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

-

The crude product is purified by column chromatography on silica gel to afford 2-amino-5-chlorobenzenesulfonamide.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Ratio |

| o-Aminobenzenesulfonamide | 172.20 | 1.0 |

| N-Chlorosuccinimide | 133.53 | 1.0 |

| Chloroform | 119.38 | Solvent |

Table 1: Reagents for the synthesis of 2-Amino-5-chlorobenzenesulfonamide.

Synthesis of Diazoxide-d3

The final step involves the cyclization of 2-amino-5-chlorobenzenesulfonamide with a deuterated acetylating agent, such as acetic-d3 acid anhydride or by utilizing a deuterated methyl source like methyl-d3 iodide in alternative synthetic routes. A plausible method involves the reaction with a deuterated equivalent of triethyl orthoacetate.

Experimental Protocol:

-

2-Amino-5-chlorobenzenesulfonamide (1.0 eq) is suspended in a suitable solvent like xylene.

-

A deuterated acetylating agent, for instance, triethyl orthoacetate-d3, is added to the suspension.

-

The reaction mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).

-

The mixture is then cooled, and the precipitated solid is collected by filtration.

-

The crude Diazoxide-d3 is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Ratio |

| 2-Amino-5-chlorobenzenesulfonamide | 206.64 | 1.0 |

| Triethyl orthoacetate-d3 | ~165.25 | Excess |

| Xylene | 106.16 | Solvent |

Table 2: Reagents for the synthesis of Diazoxide-d3.

Characterization of Diazoxide-d3

A comprehensive characterization of Diazoxide-d3 is crucial to confirm its identity, purity, and isotopic enrichment. Standard analytical techniques employed for this purpose include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Commercial suppliers of Diazoxide-d3 provide a Certificate of Analysis (CoA) with detailed characterization data.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure and confirming the position of the deuterium label.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of Diazoxide-d3 is expected to be similar to that of Diazoxide, with the notable absence of the signal corresponding to the methyl protons at the 3-position. The aromatic protons will exhibit characteristic splitting patterns.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.5 | m | 3H | Aromatic protons |

| ~10.5 | br s | 1H | NH |

Table 3: Expected ¹H NMR Data for Diazoxide-d3 (in DMSO-d₆).

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will show the characteristic signals for the carbon atoms in the benzothiadiazine ring system. The signal for the deuterated methyl carbon will be observed as a multiplet due to carbon-deuterium coupling and will have a significantly lower intensity compared to a protonated methyl group.

| Chemical Shift (δ, ppm) | Assignment |

| ~160-165 | C=N |

| ~115-140 | Aromatic C |

| ~15-20 (multiplet) | -CD₃ |

Table 4: Expected ¹³C NMR Data for Diazoxide-d3 (in DMSO-d₆).

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of Diazoxide-d3 and provides information about its isotopic purity.

Experimental Protocol (Electrospray Ionization - ESI):

-

A solution of Diazoxide-d3 is prepared in a suitable solvent (e.g., methanol).

-

The solution is infused into the mass spectrometer.

-

Mass spectra are acquired in positive or negative ion mode.

The expected molecular ion peak for Diazoxide-d3 (C₈H₄D₃ClN₂O₂S) is approximately 233.69 g/mol . The mass spectrum will show a characteristic isotopic pattern due to the presence of chlorine.

| m/z (amu) | Assignment |

| ~234 | [M+H]⁺ |

| ~256 | [M+Na]⁺ |

Table 5: Expected High-Resolution Mass Spectrometry Data for Diazoxide-d3.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized Diazoxide-d3.

Experimental Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detector at a wavelength of approximately 270 nm.

-

Injection Volume: 10-20 µL.

A single major peak corresponding to Diazoxide-d3 should be observed, and the purity is calculated based on the area of this peak relative to the total area of all peaks.

Data Summary

The following table summarizes the key analytical data for a typical batch of Diazoxide-d3.

| Parameter | Specification |

| Appearance | White to off-white solid |

| Molecular Formula | C₈H₄D₃ClN₂O₂S |

| Molecular Weight | 233.69 g/mol |

| ¹H NMR | Conforms to structure |

| ¹³C NMR | Conforms to structure |

| Mass Spectrometry | [M+H]⁺ at m/z ≈ 234 |

| Purity (HPLC) | ≥98% |

| Isotopic Enrichment | ≥99% Deuterium |

Table 6: Summary of Diazoxide-d3 Characterization Data.

This guide provides essential information for the synthesis and characterization of Diazoxide-d3. The detailed protocols and expected data will be a valuable resource for researchers and scientists in the fields of drug metabolism, pharmacokinetics, and analytical chemistry.

References

physicochemical properties of deuterated diazoxide

An In-depth Technical Guide on the Physicochemical Properties of Deuterated Diazoxide

Introduction

Diazoxide is a well-established potassium channel activator known for its use in managing hypoglycemia by inhibiting insulin release.[1][2] In recent years, the strategic replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, has emerged as a key strategy in drug development to modulate pharmacokinetic and pharmacodynamic properties.[3][4] This is primarily due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond, compared to the carbon-hydrogen (C-H) bond, can slow down metabolic processes, potentially leading to improved drug exposure, reduced dosage frequency, and an altered metabolite profile.[][6]

This technical guide provides a comprehensive overview of the core , intended for researchers, scientists, and drug development professionals. It outlines the predicted impact of deuteration on these properties, details the experimental protocols required for their characterization, and illustrates key biological and experimental workflows. While specific quantitative data for deuterated diazoxide is not extensively available in public literature, this guide extrapolates expected changes based on established principles of deuteration in medicinal chemistry.

Mechanism of Action of Diazoxide

Diazoxide exerts its primary effect by activating ATP-sensitive potassium (K-ATP) channels in the cell membrane, particularly in pancreatic beta-cells and vascular smooth muscle cells.[1][7] This activation leads to an efflux of potassium ions (K+), causing hyperpolarization of the cell membrane.[8][9] The hyperpolarized state inhibits the opening of voltage-gated calcium channels, reducing the influx of calcium ions (Ca2+).[9] In pancreatic beta-cells, this reduction in intracellular calcium is the critical step that leads to the inhibition of insulin secretion.[2]

Predicted Physicochemical Properties: Deuterated vs. Non-Deuterated Diazoxide

Deuteration is a subtle structural modification that can lead to significant changes in a molecule's behavior in vivo, while generally causing only minor shifts in its fundamental physicochemical properties.[10] The primary alterations stem from the increased mass of deuterium and the greater strength of the C-D bond.[4]

| Physicochemical Property | Non-Deuterated Diazoxide | Predicted Effect of Deuteration | Rationale for Change |

| Molecular Weight | ~230.67 g/mol | Increase per Deuterium Atom | Deuterium is approximately twice the mass of protium (hydrogen).[4] |

| Metabolic Stability | Metabolized by CYP1A2/3A4 via oxidation of the 3-methyl group[2][11] | Increased | The Kinetic Isotope Effect (KIE) slows the enzymatic cleavage of the stronger C-D bond, reducing the rate of metabolism.[][6] |

| Lipophilicity (LogP/LogD) | (Experimental data not specified in sources) | Slightly Decreased | Deuterated compounds are generally observed to have slightly lower lipophilicity. A reported average change is ΔlogP of -0.006 per deuterium atom.[10] |

| Acidity (pKa) | (Experimental data not specified in sources) | Slightly Altered (likely increased) | The pKa of deuterated compounds can be slightly different. For acids where an O-H or N-H bond is deuterated, the pKa typically increases.[10][12][13] The effect of C-D bonds is more subtle. |

| Solubility | (Experimental data not specified in sources) | Potentially Altered | Changes in solubility can occur due to modifications in crystal lattice energy and interactions with the solvent. The direction of change is not always predictable but has been observed to increase in some cases.[6] |

| Bond Length (C-D vs. C-H) | Standard C-H bond length | Shorter | The C-D bond is slightly shorter and stronger than the C-H bond (by ~0.005 Å).[4][10] |

Experimental Protocols for Physicochemical Characterization

A thorough characterization of deuterated diazoxide is essential for understanding its behavior and ensuring quality. This involves confirming the success of deuteration and then measuring its key physicochemical properties.

Workflow for Characterization

The logical flow for characterizing a newly synthesized batch of deuterated diazoxide involves confirming its identity and purity before proceeding to measure its physical and chemical properties.

Detailed Methodologies

A. Structural Confirmation and Isotopic Purity

-

Objective: To confirm the precise location of deuterium atoms and quantify the level of isotopic enrichment.

-

Methodology (NMR Spectroscopy):

-

Prepare separate, highly pure samples of deuterated and non-deuterated diazoxide in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquire a ¹H NMR spectrum for both samples. The disappearance or reduction in the intensity of a signal in the deuterated sample's spectrum, compared to the non-deuterated standard, indicates the site of deuteration.[14]

-

Acquire a ²H (Deuterium) NMR spectrum for the deuterated sample. A signal will appear at the chemical shift corresponding to the deuterated position, confirming its location.[14]

-

-

Methodology (Mass Spectrometry):

-

Prepare dilute solutions of the deuterated sample.

-

Analyze using high-resolution mass spectrometry (e.g., LC-MS or GC-MS).

-

Compare the molecular ion peak (M+) of the deuterated sample to the non-deuterated standard. The mass shift should correspond to the number of deuterium atoms incorporated (e.g., a +n shift for n deuterium atoms).[14]

-

The isotopic distribution of the molecular ion cluster can be used to calculate the percentage of isotopic enrichment.

-

B. Determination of Lipophilicity (LogP)

-

Objective: To measure the partition coefficient of deuterated diazoxide between octanol and water.

-

Methodology (Shake-Flask Method): [15]

-

Prepare a stock solution of deuterated diazoxide in either n-octanol or water.

-

Create a biphasic system by adding a known volume of the stock solution to a pre-saturated mixture of n-octanol and water in a glass flask.

-

Shake the flask at a constant temperature for a set period (e.g., 24 hours) to allow the compound to reach equilibrium between the two phases.

-

Centrifuge the mixture to ensure complete separation of the octanol and water layers.

-

Carefully sample each phase and determine the concentration of the analyte in both the aqueous and octanol layers using a validated analytical method, such as UV spectroscopy or HPLC.

-

Calculate LogP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

C. Determination of Aqueous Solubility

-

Objective: To determine the equilibrium solubility of deuterated diazoxide in an aqueous buffer.

-

Methodology (Equilibrium Shake-Flask Method): [16]

-

Add an excess amount of solid, crystalline deuterated diazoxide to a vial containing a buffer of known pH (e.g., phosphate-buffered saline, pH 7.4).

-

Agitate the suspension at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Filter the suspension to remove all undissolved solid material.

-

Quantify the concentration of the dissolved deuterated diazoxide in the clear filtrate using a calibrated HPLC-UV or LC-MS method.

-

The resulting concentration is the equilibrium solubility at that specific pH and temperature.

-

D. Determination of Acidity Constant (pKa)

-

Objective: To measure the pKa of any ionizable functional groups in deuterated diazoxide.

-

Methodology (Potentiometric Titration): [15]

-

Accurately weigh and dissolve a sample of deuterated diazoxide in a solvent mixture (e.g., water with a co-solvent like methanol if solubility is low).

-

Titrate the solution with a standardized strong acid (e.g., HCl) or strong base (e.g., NaOH) of known concentration.

-

Record the pH of the solution using a calibrated pH meter after each incremental addition of the titrant.

-

Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the resulting titration curve (the point of half-neutralization).

-

Conclusion

The deuteration of diazoxide represents a strategic approach to potentially enhance its therapeutic profile by leveraging the kinetic isotope effect to improve metabolic stability. While this modification is predicted to only subtly alter fundamental physicochemical properties such as pKa and lipophilicity, these small changes can have a cascading effect on solubility, absorption, and overall drug performance.[6][10] The rigorous application of the experimental protocols outlined in this guide—spanning structural verification, purity assessment, and the precise measurement of key physicochemical parameters—is critical for any research or development program involving deuterated diazoxide. This systematic characterization provides the foundational data necessary to understand its behavior, optimize formulation, and ultimately de-risk its progression as a potential therapeutic agent.

References

- 1. Diazoxide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Deuterated drug - Wikipedia [en.wikipedia.org]

- 6. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Diazoxide? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. Diazoxide for Neonatal Hyperinsulinemic Hypoglycemia and Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Diazoxide | C8H7ClN2O2S | CID 3019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. faculty.tru.ca [faculty.tru.ca]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

- 15. books.rsc.org [books.rsc.org]

- 16. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

The Role of Diazoxide-d3 as an Internal Standard: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism and application of Diazoxide-d3 as an internal standard in the quantitative analysis of diazoxide, particularly in complex biological matrices. The use of stable isotope-labeled internal standards is paramount for achieving accurate and precise results in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.

Core Principles of Isotope Dilution Mass Spectrometry

The fundamental principle behind using a deuterated internal standard like Diazoxide-d3 lies in the concept of isotope dilution mass spectrometry. This "gold standard" method in quantitative analysis relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample at the earliest stage of analysis.

Diazoxide-d3 is chemically identical to diazoxide, with the only difference being the replacement of three hydrogen atoms with deuterium atoms. This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard. Because they are chemically identical, Diazoxide-d3 co-elutes with diazoxide during chromatographic separation and experiences the same effects of sample preparation (e.g., extraction efficiency, matrix effects like ion suppression or enhancement). By measuring the ratio of the analyte's signal to the internal standard's signal, any variations introduced during the analytical process are effectively normalized, leading to highly accurate and precise quantification.

Physicochemical Properties and Mechanism of Action

The utility of Diazoxide-d3 as an internal standard is rooted in its near-identical physicochemical properties to the unlabeled diazoxide.

| Property | Diazoxide | Diazoxide-d3 | Rationale for an Ideal Internal Standard |

| Chemical Structure | C₈H₇ClN₂O₂S | C₈H₄D₃ClN₂O₂S | Identical structure ensures similar chemical behavior. |

| Molecular Weight | ~230.67 g/mol | ~233.70 g/mol | A sufficient mass difference (≥3 amu) prevents isotopic overlap and allows for distinct detection by the mass spectrometer. |

| Chromatographic Retention Time | Expected to be nearly identical to Diazoxide-d3 | Expected to be nearly identical to Diazoxide | Co-elution is critical for the internal standard to experience the same matrix effects at the same time as the analyte. A slight shift due to the "isotope effect" is sometimes observed but is generally negligible with modern chromatographic systems. |

| Ionization Efficiency | Expected to be identical to Diazoxide-d3 | Expected to be identical to Diazoxide | Ensures that the ratio of their signals is directly proportional to the ratio of their concentrations. |

| Fragmentation Pattern (MS/MS) | Produces characteristic product ions. | Precursor ion is shifted by +3 m/z, and major fragment ions may also be shifted, allowing for specific detection without cross-talk. | Enables the development of highly selective and sensitive Multiple Reaction Monitoring (MRM) methods. |

Experimental Protocol: Quantification of Diazoxide in Human Plasma

This section outlines a detailed experimental protocol for the quantification of diazoxide in human plasma using Diazoxide-d3 as an internal standard, based on established bioanalytical methods.

Sample Preparation (Protein Precipitation)

-

To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (Diazoxide-d3 in methanol).

-

Vortex the sample for 10 seconds to ensure thorough mixing.

-

Add 400 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

-

Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

| Parameter | Recommended Conditions |

| LC System | A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. |

| Column | A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). |

| Mobile Phase A | Water with 0.1% formic acid. |

| Mobile Phase B | Methanol with 0.1% formic acid. |

| Gradient | A suitable gradient to ensure the separation of diazoxide from endogenous plasma components. |

| Flow Rate | 0.3 - 0.5 mL/min. |

| Injection Volume | 5 - 10 µL. |

| Mass Spectrometer | A triple quadrupole mass spectrometer. |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode. |

| MRM Transitions (Proposed) | Diazoxide: Precursor ion (Q1): m/z 231.0; Product ion (Q3): m/z 199.0Diazoxide-d3: Precursor ion (Q1): m/z 234.0; Product ion (Q3): m/z 202.0 |

Note: The proposed MRM transitions are based on the molecular weights and expected fragmentation patterns. These should be optimized during method development.

Quantitative Data and Method Validation

A validated bioanalytical method for diazoxide in plasma has demonstrated the following performance characteristics, which can be expected for a method utilizing Diazoxide-d3 as the internal standard.[1]

| Parameter | Result |

| Linearity Range | 0.2 - 40 µg/mL (R² > 0.999)[1] |

| Lower Limit of Quantification (LLOQ) | 0.2 µg/mL[1] |

| Accuracy | Within 97-106%[1] |

| Precision (RSD) | < 6%[1] |

| Extraction Recovery | >94%[1] |

| Stability (Freeze-Thaw) | Stable for up to two freeze-thaw cycles.[1] |

| Stability (Long-Term) | Stable for up to three months at -20°C.[1] |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the quantification of diazoxide in plasma.

Logical Relationship of Using a Deuterated Internal Standard

Caption: How Diazoxide-d3 mitigates analytical challenges.

Diazoxide Signaling Pathway

Caption: Mechanism of action of diazoxide on pancreatic β-cells.

Conclusion

Diazoxide-d3 serves as an ideal internal standard for the accurate and precise quantification of diazoxide in complex biological matrices. Its chemical identity with the analyte ensures that it effectively compensates for variations in sample preparation and instrumental analysis. The detailed experimental protocol and performance data provided in this guide offer a robust framework for researchers and drug development professionals to implement reliable bioanalytical methods for diazoxide. The use of such stable isotope-labeled internal standards is a critical component of high-quality quantitative mass spectrometry.

References

Isotopic Purity of Diazoxide-d3 for Mass Spectrometry: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of Diazoxide-d3, a critical internal standard for quantitative mass spectrometry analysis. Diazoxide-d3 is a deuterated analog of Diazoxide, an activator of ATP-sensitive potassium channels.[1] Its use as an internal standard is essential for correcting variations in sample preparation and instrument response, thereby ensuring accurate and precise quantification of Diazoxide in biological matrices.[2][3] This guide details the isotopic composition of Diazoxide-d3, experimental protocols for its characterization and use, and the signaling pathway of its non-deuterated counterpart.

Data Presentation: Isotopic Purity of Diazoxide-d3

The isotopic purity of a deuterated standard is a crucial parameter that defines its quality and suitability for use in mass spectrometry. It is typically determined by the manufacturer and provided in the Certificate of Analysis (CoA). While a specific CoA for a single batch of Diazoxide-d3 is not publicly available, the typical specifications and data presentation are summarized below.

One major supplier, Cayman Chemical, specifies the purity of their Diazoxide-d3 as ≥99% deuterated forms (d1-d3).[4] This indicates that the sum of the species containing one, two, or three deuterium atoms is at least 99% of the total Diazoxide-related molecules. Another supplier, LGC Standards, reports a chemical purity of >95% as determined by HPLC, which is a measure of the compound's purity irrespective of its isotopic composition.[2]

A comprehensive Certificate of Analysis for a deuterated standard will typically provide a detailed breakdown of the isotopic distribution. This is crucial for accurate quantification, as it allows the researcher to account for the presence of unlabeled (d0) and partially labeled species. The following table illustrates how such data is typically presented, based on common industry practices for deuterated standards.

| Parameter | Specification | Data Presentation on a Typical Certificate of Analysis |

| Chemical Formula | C₈H₄D₃ClN₂O₂S | Formula, Molecular Weight |

| Molecular Weight | 233.69 g/mol | |

| Chemical Purity (HPLC) | >95% | Chromatogram showing the peak of the main compound and any impurities. |

| Isotopic Purity | ≥99% deuterated forms (d1-d3) | A mass spectrum or a table detailing the relative abundance of each isotopologue. |

| Isotopic Distribution | d0: <1%d1: <2%d2: <10%d3: >87% | A table listing the percentage of each deuterated species (d0, d1, d2, d3). |

Note: The isotopic distribution values in the table are representative and may vary between different batches and manufacturers.

Experimental Protocols

The determination of isotopic purity and the use of Diazoxide-d3 as an internal standard in LC-MS/MS assays involve specific experimental procedures. The following sections detail these methodologies.

Determination of Isotopic Purity by High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic enrichment of deuterated compounds.[5]

Methodology:

-

Sample Preparation: A dilute solution of Diazoxide-d3 is prepared in a suitable solvent, such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is used.

-

Infusion and Data Acquisition: The sample is directly infused into the mass spectrometer. Full-scan mass spectra are acquired in the appropriate mass range to encompass all expected isotopologues of Diazoxide-d3.

-

Data Analysis: The acquired spectrum is analyzed to determine the relative abundance of the monoisotopic peak (d0) and the peaks corresponding to the deuterated species (d1, d2, d3). The isotopic purity is calculated by summing the relative abundances of the deuterated species.

Quantification of Diazoxide in Human Plasma using Diazoxide-d3 by LC-MS/MS

The following is a representative protocol for the quantification of Diazoxide in human plasma using Diazoxide-d3 as an internal standard. This protocol is based on established methods for similar small molecules.[5][6]

1. Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of human plasma, add 25 µL of Diazoxide-d3 internal standard working solution (e.g., at 100 ng/mL).

-

Add 50 µL of a buffering agent (e.g., 0.1 M ammonium acetate).

-

Add 500 µL of an organic extraction solvent (e.g., ethyl acetate).

-

Vortex for 5 minutes to ensure thorough mixing.

-

Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate Diazoxide from endogenous plasma components. For example, starting at 10% B, increasing to 90% B over 3 minutes, holding for 1 minute, and then re-equilibrating at 10% B.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization: Electrospray Ionization (ESI) in positive ion mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Diazoxide: Precursor ion (Q1) m/z 231.0 → Product ion (Q3) m/z [Specific fragment ion].

-

Diazoxide-d3: Precursor ion (Q1) m/z 234.0 → Product ion (Q3) m/z [Corresponding fragment ion].

-

-

Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.

-

3. Data Analysis:

-

Integrate the peak areas of the MRM transitions for both Diazoxide and Diazoxide-d3.

-

Calculate the peak area ratio of Diazoxide to Diazoxide-d3.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.

-

Determine the concentration of Diazoxide in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

Diazoxide Signaling Pathway

Diazoxide functions as an opener of ATP-sensitive potassium (KATP) channels.[7] These channels are present in the plasma membrane of various cells, including pancreatic β-cells, smooth muscle cells, and neurons. The opening of these channels leads to potassium efflux, resulting in hyperpolarization of the cell membrane. This hyperpolarization inhibits the opening of voltage-gated calcium channels, leading to a decrease in intracellular calcium concentration and subsequent physiological responses, such as the inhibition of insulin secretion from pancreatic β-cells. Recent studies have also implicated the Erk1/2 signaling pathway as a downstream effector of KATP channel activation by diazoxide.[5][6]

Caption: Diazoxide signaling pathway.

Experimental Workflow for Diazoxide Quantification

The following diagram illustrates the key steps in a typical bioanalytical workflow for the quantification of Diazoxide in a biological matrix using Diazoxide-d3 as an internal standard.

References

- 1. researchgate.net [researchgate.net]

- 2. texilajournal.com [texilajournal.com]

- 3. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A novel LC-MS/MS method for simultaneous estimation of chlordiazepoxide and clidinium in human plasma and its application to pharmacokinetic assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of a simple and sensitive HPLC-MS/MS method for determination of diazepam in human plasma and its application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

The Chemical Stability of Diazoxide-d3 in Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of Diazoxide-d3 in solution. Given the limited direct research on the deuterated form, this document primarily leverages stability data from its non-deuterated counterpart, diazoxide, to infer the stability profile of Diazoxide-d3. This approach is based on the common understanding that deuterium labeling is unlikely to significantly alter the fundamental chemical stability of the molecule under typical analytical and formulation conditions. This guide details experimental protocols for stability assessment, summarizes quantitative stability data, and visualizes relevant biological pathways and experimental workflows.

Introduction to Diazoxide and Diazoxide-d3

Diazoxide is a potassium channel activator belonging to the benzothiadiazine class of molecules.[1] It is utilized therapeutically for its antihypertensive and hyperglycemic effects, stemming from its ability to open ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle cells and pancreatic beta-cells, respectively.[2][3] Diazoxide-d3, a deuterated analog of diazoxide, serves as an invaluable internal standard for the quantification of diazoxide in biological matrices using mass spectrometry-based assays, such as GC-MS or LC-MS.[4] The stability of Diazoxide-d3 in solution is a critical parameter for ensuring the accuracy and reliability of such analytical methods.

Inferred Chemical Stability of Diazoxide-d3 in Solution

Studies on extemporaneously compounded oral suspensions of diazoxide have demonstrated good chemical stability under various storage conditions. These findings suggest that Diazoxide-d3, when dissolved in appropriate solvents for use as an analytical standard, would likely exhibit similar stability.

Summary of Diazoxide Stability in Aqueous Suspensions

The following tables summarize the chemical stability of diazoxide in different oral suspension vehicles at various temperatures. The data is presented as the percentage of the initial diazoxide concentration remaining over time.

Table 1: Chemical Stability of Diazoxide (10 mg/mL) in Oral Mix Suspension [5]

| Storage Condition | Storage Container | Day 30 | Day 60 | Day 90 |

| 5°C | Bottle | >95% | >95% | >95% |

| 5°C | Syringe | >95% | >95% | >95% |

| 25°C | Bottle | >95% | >95% | >95% |

| 25°C | Syringe | >95% | >95% | >95% |

Table 2: Chemical Stability of Diazoxide (10 mg/mL) in Oral Mix SF (Sugar-Free) Suspension [5]

| Storage Condition | Storage Container | Day 30 | Day 60 | Day 90 |

| 5°C | Bottle | >95% | >95% | >95% |

| 5°C | Syringe | >95% | >95% | >95% |

| 25°C | Bottle | >95% | >95% | >95% |

| 25°C | Syringe | >95% | >95% | >95% |

Table 3: Chemical Stability of Diazoxide Suspensions at Different Temperatures and Relative Humidity (RH) [6]

| Storage Condition | Duration | Remaining Diazoxide |

| 2–8 °C | 35 days | 98% |

| 25 °C / 60% RH | 35 days | 98% |

Forced Degradation Studies on Diazoxide

Forced degradation studies are crucial for developing stability-indicating analytical methods and understanding the intrinsic stability of a drug substance.[7][8] Such studies on diazoxide have been performed under various stress conditions, including acid, base, oxidation, and heat.

Summary of Forced Degradation Conditions and Observations

The outcomes of forced degradation studies on diazoxide are summarized below. These studies help to identify the conditions under which the molecule is likely to degrade.

Table 4: Summary of Forced Degradation Studies on Diazoxide

| Stress Condition | Reagent and Conditions | Observation |

| Acidic Hydrolysis | 0.1 M HCl, 60°C, 30 minutes | No significant degradation observed. |

| Alkaline Hydrolysis | 0.1 M NaOH, 60°C, 30 minutes | No significant degradation observed. |

| Oxidative Degradation | 3% H₂O₂, <30°C, 30 minutes | No significant degradation observed. |

| Thermal Degradation | 105°C or 40°C below melting point | The drug was found to be stable.[8] |

These findings indicate that diazoxide is a relatively stable molecule, showing resistance to degradation under common stress conditions.

Experimental Protocols

This section details the methodologies employed in the stability and forced degradation studies of diazoxide, which can be adapted for assessing the stability of Diazoxide-d3 solutions.

Stability-Indicating HPLC Method

A common analytical technique for assessing the stability of diazoxide is High-Performance Liquid Chromatography (HPLC) with UV detection.[5][6]

-

Chromatographic System: A reversed-phase HPLC system with a C18 column is typically used.

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of a phosphate buffer and an organic solvent like acetonitrile is common.[5]

-

Detection: UV detection is performed at a wavelength of approximately 265-270 nm.[5][6]

-

Method Validation: The method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.

Forced Degradation Protocol

A general protocol for conducting forced degradation studies is as follows:

-

Preparation of Stock Solution: Prepare a stock solution of Diazoxide-d3 in a suitable solvent (e.g., methanol or DMSO).

-

Application of Stress Conditions:

-

Acidic Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 M HCl) and heat (e.g., 60°C) for a defined period.

-

Alkaline Hydrolysis: Treat the stock solution with a base (e.g., 0.1 M NaOH) and heat (e.g., 60°C) for a defined period.

-

Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or slightly elevated temperature.

-

Thermal Degradation: Expose the solid drug or a solution to dry heat at a high temperature.

-

Photodegradation: Expose a solution of the drug to UV and visible light.

-

-

Sample Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method to determine the extent of degradation.

Visualizations

Signaling Pathway of Diazoxide

Diazoxide exerts its pharmacological effects by activating ATP-sensitive potassium (K-ATP) channels. The following diagram illustrates this signaling pathway.

Caption: Signaling pathway of Diazoxide activating K-ATP channels.

Experimental Workflow for Stability Testing

The following diagram outlines a general workflow for conducting a chemical stability study of Diazoxide-d3 in solution.

Caption: General workflow for chemical stability testing of a solution.

Conclusion

While direct data on the chemical stability of Diazoxide-d3 in solution is scarce, the extensive stability data available for diazoxide provides a reliable basis for its inferred stability. Diazoxide has demonstrated high stability in various aqueous suspensions and resistance to degradation under forced stress conditions. Therefore, it is reasonable to expect that Diazoxide-d3, when prepared in common analytical solvents and stored appropriately, will exhibit sufficient stability for its intended use as an internal standard. For critical applications, it is recommended to perform a targeted stability study of Diazoxide-d3 in the specific solvent and storage conditions being utilized, following the experimental protocols outlined in this guide.

References

- 1. chemistryjournal.net [chemistryjournal.net]

- 2. Regulation of KATP Channel Activity by Diazoxide and MgADP : Distinct Functions of the Two Nucleotide Binding Folds of the Sulfonylurea Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. caymanchem.com [caymanchem.com]

- 5. Stability of Diazoxide in Extemporaneously Compounded Oral Suspensions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and clinical application of a stability-indicating chromatography technique for the quantification of diazoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. openaccessjournals.com [openaccessjournals.com]

- 8. scispace.com [scispace.com]

A Technical Guide to the Solubility of Diazoxide-d3 in Organic Solvents

This guide provides a comprehensive overview of the solubility of Diazoxide-d3 in various organic solvents, intended for researchers, scientists, and professionals in drug development. As specific quantitative solubility data for the deuterated form is limited, this document leverages data for the parent compound, Diazoxide. The isotopic labeling in Diazoxide-d3 is not expected to significantly alter its solubility characteristics in organic solvents.

Executive Summary

Diazoxide-d3 is the deuterated form of Diazoxide, a well-established activator of ATP-sensitive potassium (K-ATP) channels. It is often used as an internal standard in analytical and pharmacokinetic studies. Understanding its solubility is critical for the preparation of stock solutions, formulation development, and in vitro/in vivo assay design. This guide summarizes the available solubility data, provides a detailed experimental protocol for solubility determination, and illustrates the relevant mechanism of action.

Solubility of Diazoxide in Organic Solvents

The solubility of Diazoxide, and by extension Diazoxide-d3, varies across different organic solvents. The following table summarizes the available quantitative and qualitative solubility data.

| Solvent | Solubility | Concentration (mg/mL) | Molarity (mM) | Reference |

| Dimethyl Sulfoxide (DMSO) | Soluble | ≥ 35 | ≥ 151.73 | [1] |

| Dimethyl Sulfoxide (DMSO) | Soluble | 46 | 199.41 | [2][3] |

| Dimethyl Sulfoxide (DMSO) | Soluble | ~30 | ~130 | [4] |

| Dimethylformamide (DMF) | Freely Soluble | 50 | 216.76 | [5] |

| Dimethylformamide (DMF) | Soluble | ~30 | ~130 | [4] |

| Methanol | Slightly Soluble | 3.2 | 13.87 | [5] |

| Ethanol | Slightly Soluble | - | - | [6] |

| Acetonitrile | - | 0.1 | 0.43 | [7] |

| Acetone | Slightly Soluble | - | - | [8] |

| Chloroform | Slightly Soluble | - | - | [8] |

| Ether | Practically Insoluble | - | - | [6] |

| Water | Insoluble | - | - | [2][3] |

Note: The data presented is for the non-deuterated Diazoxide. Molarity is calculated based on the molecular weight of Diazoxide (230.67 g/mol ).

Experimental Protocol for Solubility Determination

The most common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[9][10] This protocol provides a standardized procedure for this technique.

Materials and Equipment

-

Diazoxide-d3 (or Diazoxide) powder

-

Selected organic solvents (e.g., DMSO, Methanol, Acetonitrile)

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Temperature-controlled incubator or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of Diazoxide-d3 to a known volume of the selected organic solvent in a glass vial. The excess solid should be visible.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker within a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

-

Quantification:

-

Prepare a series of standard solutions of Diazoxide-d3 of known concentrations in the same solvent.

-

Analyze both the filtered sample and the standard solutions using a validated HPLC method.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of Diazoxide-d3 in the filtered sample by interpolating from the calibration curve.

-

Experimental Workflow Diagram

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. cdn.who.int [cdn.who.int]

- 7. Diazoxide | C8H7ClN2O2S | CID 3019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. diazoxide [chembk.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

Unraveling the Fragmentation Pattern of Diazoxide-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the fragmentation pattern of Diazoxide-d3, a deuterated analog of the potassium channel activator Diazoxide. Understanding the mass spectrometric behavior of isotopically labeled compounds is crucial for their use as internal standards in quantitative bioanalysis, aiding in drug metabolism and pharmacokinetic studies. This document outlines the predicted fragmentation pathways, supported by experimental data from its non-deuterated counterpart, and provides detailed experimental protocols for its analysis.

Introduction to Diazoxide and Its Deuterated Analog

Diazoxide is a benzothiadiazine derivative that acts as an opener of ATP-sensitive potassium (K-ATP) channels.[1][2] This mechanism leads to the hyperpolarization of cell membranes, which in pancreatic β-cells inhibits insulin release, and in vascular smooth muscle cells causes relaxation, leading to vasodilation.[1][2] Consequently, it is used clinically to treat hypoglycemia resulting from hyperinsulinism and historically as an antihypertensive agent.

Diazoxide-d3, with three deuterium atoms on its methyl group, is an ideal internal standard for mass spectrometry-based quantification of Diazoxide. Its chemical structure is 7-chloro-3-(methyl-d3)-2H-1,2,4-benzothiadiazine 1,1-dioxide.[3] The increased mass of three daltons provides a clear mass shift in mass spectra, allowing for its differentiation from the unlabeled drug, while maintaining nearly identical physicochemical properties.

Predicted Mass Spectrometric Fragmentation of Diazoxide-d3

Direct experimental fragmentation data for Diazoxide-d3 is not widely published. However, by analyzing the fragmentation of unlabeled Diazoxide and considering the position of the deuterium labels, a highly probable fragmentation pattern can be deduced. The deuterium atoms are located on the methyl group at the 3-position of the benzothiadiazine ring.[3]

Mass spectrometry data for unlabeled Diazoxide, particularly from tandem mass spectrometry (MS/MS) experiments, reveals key fragment ions. In negative ionization mode, the precursor ion ([M-H]⁻) of Diazoxide has a mass-to-charge ratio (m/z) of 229.[4][5] Collision-induced dissociation (CID) of this precursor ion yields several characteristic product ions.

Based on available data for unlabeled Diazoxide, a proposed fragmentation pathway for Diazoxide-d3 is presented below.

Data Presentation: Predicted and Observed Ions

The following table summarizes the predicted m/z values for the parent and major fragment ions of Diazoxide-d3 in negative ionization mode, based on the observed fragments of unlabeled Diazoxide.

| Ion Description | Unlabeled Diazoxide (m/z) | Diazoxide-d3 (predicted m/z) | Mass Shift (Da) |

| [M-H]⁻ (Precursor Ion) | 229 | 232 | +3 |

| Fragment A | 189 | 192 | +3 |

| Fragment B | 165 | 165 | 0 |

| Fragment C | 141 | 141 | 0 |

| Fragment D | 97 | 97 | 0 |

Note: The m/z values for unlabeled Diazoxide are based on publicly available mass spectral data.[4][5]

Proposed Fragmentation Pathway

The fragmentation of the deprotonated Diazoxide-d3 molecule is initiated by the loss of the deuterated methyl group and subsequent ring rearrangements. The following Graphviz diagram illustrates the proposed fragmentation pathway.

Caption: Proposed fragmentation of Diazoxide-d3.

Experimental Protocols

A robust and reliable analytical method is essential for the accurate quantification of Diazoxide and Diazoxide-d3 in biological matrices. The following is a typical experimental protocol for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Sample Preparation

-

Protein Precipitation: To 100 µL of plasma or serum sample, add 300 µL of ice-cold acetonitrile containing the internal standard (Diazoxide-d3).

-

Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 90% water with 0.1% formic acid, 10% acetonitrile).

Liquid Chromatography

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 10% B to 90% B over 5 minutes, followed by a 2-minute hold at 90% B, and a 3-minute re-equilibration at 10% B.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

Mass Spectrometry

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in negative ion mode.

-

Ion Source Parameters:

-

Capillary Voltage: -3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Diazoxide: m/z 229 → 165

-

Diazoxide-d3: m/z 232 → 165

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the analysis of Diazoxide-d3.

Caption: LC-MS/MS experimental workflow.

Diazoxide Signaling Pathway

Diazoxide's primary mechanism of action involves the activation of ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells. This leads to a cascade of events that ultimately inhibits insulin secretion.

Caption: Diazoxide's mechanism of action.

Conclusion

This technical guide provides a detailed overview of the predicted fragmentation pattern of Diazoxide-d3, based on the analysis of its unlabeled form and the known location of the deuterium atoms. The provided experimental protocols offer a robust starting point for the development of quantitative assays for Diazoxide in various research and clinical settings. The inclusion of the signaling pathway and experimental workflow diagrams serves to enhance the understanding of both the pharmacological action and the analytical considerations for this important compound and its deuterated analog.

References

- 1. Efficacy and safety of diazoxide for treating hyperinsulinemic hypoglycemia: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diazoxide - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. Diazoxide | C8H7ClN2O2S | CID 3019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Metabolomics Workbench : NIH Data Repository : Browse / Search Studies [metabolomicsworkbench.org]

The Gold Standard: A Technical Guide to Foundational Research on Deuterated Internal Standards

For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex biological matrices is a cornerstone of robust and reliable data. In the landscape of bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard, with deuterated internal standards being the most common choice. [1][2] This in-depth technical guide explores the foundational research on deuterated internal standards, providing a comprehensive overview of their application, the experimental protocols for their use, and a quantitative comparison of their performance against other standards.

Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by their stable isotope, deuterium.[3] This substitution results in a compound that is chemically and physically almost identical to the analyte of interest but has a different mass, allowing for its differentiation by a mass spectrometer.[3] The core advantage of this near-identical nature is the ability of the deuterated standard to co-elute with the analyte during chromatography, thereby experiencing and correcting for variations in sample preparation, injection volume, and, most critically, matrix effects.[1][4]

Data Presentation: The Quantitative Advantage

The primary justification for the use of deuterated internal standards is the significant improvement in accuracy and precision. The following tables summarize data from comparative studies, highlighting the superior performance of deuterated standards over structural analog internal standards.

| Analyte | Internal Standard Type | Accuracy (%) | Precision (%RSD) | Reference |

| Kahalalide F | Analog IS | 96.8 | 8.6 | [1][5] |

| Kahalalide F | Deuterated IS | 100.3 | 7.6 | [1][5] |

| Imidacloprid | No IS | >60% difference in accuracy | >50 | [6] |

| Imidacloprid | Deuterated IS | <25% difference in accuracy | <20 | [6] |

Table 1: Comparison of Accuracy and Precision with Different Internal Standards. This table clearly demonstrates the enhanced accuracy (closer to the true value) and precision (lower relative standard deviation) achieved when using a deuterated internal standard compared to an analog or no internal standard.

Experimental Protocols: A Roadmap to Reliable Quantification

The successful implementation of deuterated internal standards requires rigorous and well-defined experimental protocols. The following sections detail the methodologies for key experiments in bioanalytical method validation.

Protocol 1: Bioanalytical Method Validation Using a Deuterated Internal Standard

This protocol outlines the essential steps for validating a bioanalytical method in accordance with regulatory guidelines.[7][8]

1. Preparation of Stock and Working Solutions:

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte reference standard in a suitable solvent (e.g., methanol, DMSO).[3]

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the deuterated internal standard in a suitable solvent.[3]

-

Working Solutions: Prepare serial dilutions of the analyte and internal standard stock solutions to create calibration standards and quality control (QC) samples at various concentrations.[3]

2. Sample Preparation (Protein Precipitation):

-

To a 50 µL aliquot of the biological matrix (e.g., plasma), add 150 µL of the internal standard working solution in acetonitrile.[3]

-

Vortex the mixture vigorously for 1-2 minutes to precipitate proteins.[3]

-

Centrifuge the samples at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.[3]

-

Carefully transfer the supernatant to a clean vial or 96-well plate for LC-MS analysis.[3]

3. LC-MS/MS Analysis:

-

Chromatography: Inject the prepared sample onto a suitable LC column (e.g., C18). Develop a gradient elution method using appropriate mobile phases (e.g., water and acetonitrile with 0.1% formic acid) to achieve good chromatographic separation and peak shape.[3]

-

Mass Spectrometry: Utilize a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize the MRM transitions (precursor ion → product ion) for both the analyte and the deuterated internal standard.

4. Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

-

Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.[9]

Protocol 2: Evaluation of Matrix Effects

The most significant advantage of a deuterated internal standard is its ability to compensate for matrix effects.[4] This protocol details how to assess the extent of matrix effects.

1. Post-Column Infusion:

-

Infuse a constant flow of a solution containing both the analyte and the deuterated internal standard directly into the mass spectrometer, post-LC column.[10]

-

Inject a blank, extracted matrix sample onto the LC column.

-

Monitor the signal intensity of the infused analyte and internal standard. A dip or rise in the signal at the retention time of the analyte indicates the presence of ion suppression or enhancement, respectively.[10]

2. Quantitative Assessment:

-

Prepare two sets of samples:

-

Set A: Analyte and internal standard spiked into a clean solvent.

-

Set B: Blank matrix is extracted, and the extract is then spiked with the analyte and internal standard.

-

-

Analyze both sets of samples by LC-MS/MS.

-

The matrix effect is calculated as the ratio of the peak area in Set B to the peak area in Set A, multiplied by 100. A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.

Mandatory Visualizations

To further clarify the concepts and workflows discussed, the following diagrams have been generated using the DOT language.

References

- 1. benchchem.com [benchchem.com]

- 2. irl.umsl.edu [irl.umsl.edu]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. scispace.com [scispace.com]

- 6. lcms.cz [lcms.cz]

- 7. researchgate.net [researchgate.net]

- 8. fda.gov [fda.gov]

- 9. benchchem.com [benchchem.com]

- 10. chromatographyonline.com [chromatographyonline.com]

In-Depth Technical Guide: The Role of Diazoxide-d3 in Exploratory In Vitro Studies of Diazoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Diazoxide-d3 in the exploratory in vitro evaluation of Diazoxide. Diazoxide is a well-established activator of ATP-sensitive potassium (KATP) channels with significant therapeutic applications. Its deuterated isotopologue, Diazoxide-d3, serves as an indispensable tool for the precise quantification of Diazoxide in various in vitro experimental settings, ensuring the accuracy and reliability of research findings. This document details the mechanism of action of Diazoxide, relevant signaling pathways, common in vitro assays, and detailed experimental protocols, including the analytical methods utilizing Diazoxide-d3.

Core Concepts: Mechanism of Action and Signaling Pathways of Diazoxide

Diazoxide exerts its pharmacological effects primarily by activating ATP-sensitive potassium (KATP) channels. These channels are hetero-octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SUR) subunits. The specific subunit composition of the KATP channel varies across different tissues, which accounts for the tissue-specific effects of Diazoxide.

In pancreatic β-cells, the KATP channels are composed of Kir6.2 and SUR1 subunits. Under normal physiological conditions, high intracellular levels of ATP, resulting from glucose metabolism, lead to the closure of these channels. This closure causes depolarization of the cell membrane, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium triggers the exocytosis of insulin-containing granules.

Diazoxide binds to the SUR1 subunit of the KATP channel, promoting its open state. This leads to an efflux of potassium ions from the cell, causing hyperpolarization of the cell membrane. The hyperpolarized state prevents the opening of voltage-gated calcium channels, thereby inhibiting the influx of calcium and suppressing insulin secretion. This mechanism is fundamental to the use of Diazoxide in treating conditions of hyperinsulinism.

In vascular smooth muscle cells, Diazoxide-induced opening of KATP channels also leads to membrane hyperpolarization. This inhibits the influx of calcium through voltage-dependent calcium channels, resulting in smooth muscle relaxation and vasodilation.

Figure 1. Signaling pathway of Diazoxide in pancreatic β-cells.

Exploratory In Vitro Assays for Diazoxide

A variety of in vitro assays are employed to investigate the pharmacological effects of Diazoxide. These studies are crucial for understanding its mechanism of action, potency, and selectivity.

-

Patch-Clamp Electrophysiology: This technique is used to directly measure the activity of KATP channels in isolated cells or membrane patches. It allows for the detailed characterization of how Diazoxide modulates channel gating properties.

-

Insulin Secretion Assays: These assays are performed using pancreatic islet cells (e.g., INS-1 cells or primary islets) to quantify the effect of Diazoxide on insulin release in response to various secretagogues, such as glucose.

-

Calcium Imaging: This method involves the use of fluorescent calcium indicators to visualize and measure changes in intracellular calcium concentrations in response to Diazoxide treatment.

-

Cell Viability and Proliferation Assays: These assays are important for assessing the potential cytotoxic effects of Diazoxide on different cell types.

-

Metabolic Assays: Techniques such as measuring cellular oxygen consumption rates can provide insights into the effects of Diazoxide on mitochondrial function and cellular metabolism.

Figure 2. General experimental workflow for in vitro studies of Diazoxide.

The Role of Diazoxide-d3 in In Vitro Studies

In quantitative in vitro studies, it is essential to accurately measure the concentration of the investigational compound in the experimental system. Diazoxide-d3 is a stable isotope-labeled version of Diazoxide, where three hydrogen atoms have been replaced with deuterium. This substitution results in a molecule that is chemically identical to Diazoxide but has a slightly higher molecular weight.

Due to its chemical similarity, Diazoxide-d3 behaves almost identically to Diazoxide during sample preparation and analysis. However, its difference in mass allows it to be distinguished from the unlabeled Diazoxide by a mass spectrometer. For these reasons, Diazoxide-d3 is an ideal internal standard for the quantification of Diazoxide in biological matrices using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The use of an internal standard is critical for correcting for any loss of the analyte during sample processing (e.g., extraction, evaporation) and for variations in the analytical instrument's response. By adding a known amount of Diazoxide-d3 to the samples at the beginning of the workflow, the ratio of the analytical signal of Diazoxide to that of Diazoxide-d3 can be used to calculate the precise concentration of Diazoxide in the original sample.

Experimental Protocols

In Vitro Insulin Secretion Assay

This protocol describes a method for assessing the effect of Diazoxide on glucose-stimulated insulin secretion from a rat insulinoma cell line (INS-1).

Materials:

-

INS-1 cells

-

RPMI-1640 culture medium supplemented with 10% fetal bovine serum, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM 2-mercaptoethanol

-

Krebs-Ringer Bicarbonate HEPES (KRBH) buffer (119 mM NaCl, 4.74 mM KCl, 2.54 mM CaCl2, 1.19 mM MgCl2, 1.19 mM KH2PO4, 25 mM NaHCO3, 10 mM HEPES, pH 7.4) supplemented with 0.1% BSA

-

Glucose solutions (3.3 mM and 16.7 mM in KRBH buffer)

-

Diazoxide stock solution (in DMSO)

-

Insulin ELISA kit

Procedure:

-

Seed INS-1 cells in 24-well plates and culture until they reach 80-90% confluency.

-

Wash the cells twice with KRBH buffer containing 3.3 mM glucose.

-

Pre-incubate the cells for 1 hour at 37°C in KRBH buffer with 3.3 mM glucose.

-

Remove the pre-incubation buffer and add KRBH buffer containing 3.3 mM glucose (basal condition) or 16.7 mM glucose (stimulatory condition), with or without different concentrations of Diazoxide.

-

Incubate for 1 hour at 37°C.

-

Collect the supernatant for insulin measurement.

-

Quantify the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.

-

Normalize the insulin secretion to the total protein content of the cells in each well.

Quantification of Diazoxide using LC-MS/MS with Diazoxide-d3

This protocol provides a representative method for the quantification of Diazoxide in in vitro samples (e.g., cell culture supernatant) using Diazoxide-d3 as an internal standard.

Materials:

-

Diazoxide analytical standard

-

Diazoxide-d3 internal standard

-

Acetonitrile (ACN)

-

Formic acid (FA)

-

Ultrapure water

-

Sample collection tubes

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system)

Procedure:

1. Sample Preparation (Protein Precipitation):

-

To 100 µL of the in vitro sample (e.g., cell culture supernatant), add 20 µL of Diazoxide-d3 internal standard working solution (e.g., at 1 µg/mL).

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to separate Diazoxide from matrix components (e.g., start with 5% B, ramp to 95% B, and re-equilibrate).

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (Triple Quadrupole):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Diazoxide: Precursor ion (Q1) m/z 231.0 -> Product ion (Q3) m/z 138.0

-

Diazoxide-d3: Precursor ion (Q1) m/z 234.0 -> Product ion (Q3) m/z 141.0

-

-

Optimize other parameters such as collision energy and declustering potential for maximum signal intensity.

-

3. Data Analysis:

-

Generate a calibration curve by analyzing a series of known concentrations of Diazoxide standard spiked into the same matrix as the samples.

-

For each sample and standard, calculate the peak area ratio of Diazoxide to Diazoxide-d3.

-

Determine the concentration of Diazoxide in the unknown samples by interpolating their peak area ratios from the calibration curve.

Figure 3. Workflow for the quantification of Diazoxide using LC-MS/MS.

Quantitative Data from In Vitro Studies

The following table summarizes representative quantitative data for Diazoxide from various in vitro studies. These values can vary depending on the specific experimental conditions, such as the cell type and assay used.

| Parameter | Cell Type/Channel | Value | Reference |

| EC50 (Activation) | Kir6.2/SUR1 (HEK293 cells) | 31 µmol/L | [1] |

| IC50 (Insulin Secretion) | Rat Islets (in 20 mM glucose) | 10.2 µM | [2] |

| Maximal Activation | Kir6.2/SUR1 | 580 ± 105% | [3] |

| Inhibition of Insulin Release | 2D Monolayer (INS-1) | Almost complete at 100 µM | [2] |

EC50: Half maximal effective concentration. IC50: Half maximal inhibitory concentration.

This technical guide has provided a detailed overview of the use of Diazoxide-d3 in the context of exploratory in vitro studies of Diazoxide. By understanding the mechanism of action of Diazoxide and employing robust experimental and analytical methodologies, researchers can generate high-quality, reliable data to advance our understanding of this important therapeutic agent. The use of Diazoxide-d3 as an internal standard is a critical component of these studies, ensuring the accuracy of quantitative measurements.

References

Methodological & Application

Application Note: Development and Validation of a High-Throughput LC-MS/MS Method for the Quantification of Diazoxide-d3 in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of diazoxide in human plasma samples. The method utilizes a stable isotope-labeled internal standard, diazoxide-d3, to ensure high accuracy and precision. A simple and efficient protein precipitation protocol is employed for sample preparation, making it suitable for high-throughput analysis in clinical and research settings. The method has been validated according to established bioanalytical method validation guidelines, demonstrating excellent linearity, accuracy, precision, and selectivity.

Introduction

Diazoxide is a potassium channel activator used in the management of hypoglycemia from various causes, most notably persistent hyperinsulinemic hypoglycemia of infancy. Accurate monitoring of its plasma concentrations is crucial for optimizing therapeutic efficacy and minimizing potential side effects. This application note presents a detailed protocol for a selective and sensitive LC-MS/MS method for the determination of diazoxide in human plasma, using diazoxide-d3 as the internal standard. The use of a stable isotope-labeled internal standard minimizes the variability associated with sample preparation and matrix effects, leading to reliable quantification.

Experimental

Materials and Reagents

-

Diazoxide and Diazoxide-d3 reference standards were of high purity (≥98%).

-

HPLC-grade methanol, acetonitrile, and water were used.

-

Formic acid (LC-MS grade).

-

Human plasma (with K2EDTA as anticoagulant) was sourced from an accredited biobank.

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used for the analysis.

-

LC System: A standard HPLC system capable of delivering reproducible gradients at flow rates suitable for LC-MS/MS.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Stock solutions of diazoxide and diazoxide-d3 were prepared by dissolving the accurately weighed compounds in methanol.

-

Working Standard Solutions: A series of working standard solutions of diazoxide were prepared by serial dilution of the stock solution with a 50:50 mixture of methanol and water.

-

Internal Standard (IS) Working Solution (100 ng/mL): The diazoxide-d3 stock solution was diluted with a 50:50 mixture of methanol and water to achieve the final concentration.

Protocols

Plasma Sample Preparation (Protein Precipitation)

-

Allow plasma samples to thaw at room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (100 ng/mL diazoxide-d3).

-

Vortex the mixture for 10 seconds.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Caption: Plasma sample preparation workflow.

LC-MS/MS Method Development Workflow

Caption: Logical workflow for method development.

LC-MS/MS Parameters

The chromatographic separation was performed on a C18 analytical column (e.g., 100 mm x 2.1 mm, 3.5 µm).

| Parameter | Value |

| Column | C18 Reverse Phase (100 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 10% B to 90% B over 5 minutes, hold for 2 minutes, then re-equilibrate |

| Injection Volume | 10 µL |

| Column Temp | 40°C |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

The mass spectrometer was operated in positive ion mode, and the following MRM transitions were monitored:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Diazoxide | 231.0 | 174.0 |

| Diazoxide-d3 | 234.0 | 177.0 |

Note: The specific collision energy and other compound-dependent parameters should be optimized for the instrument in use.

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of diazoxide in human plasma.

Linearity and Range

The method was linear over the concentration range of 5 to 2000 ng/mL for diazoxide in human plasma. The calibration curve had a correlation coefficient (r²) of >0.99.

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Diazoxide | 5 - 2000 | >0.99 |

Accuracy and Precision